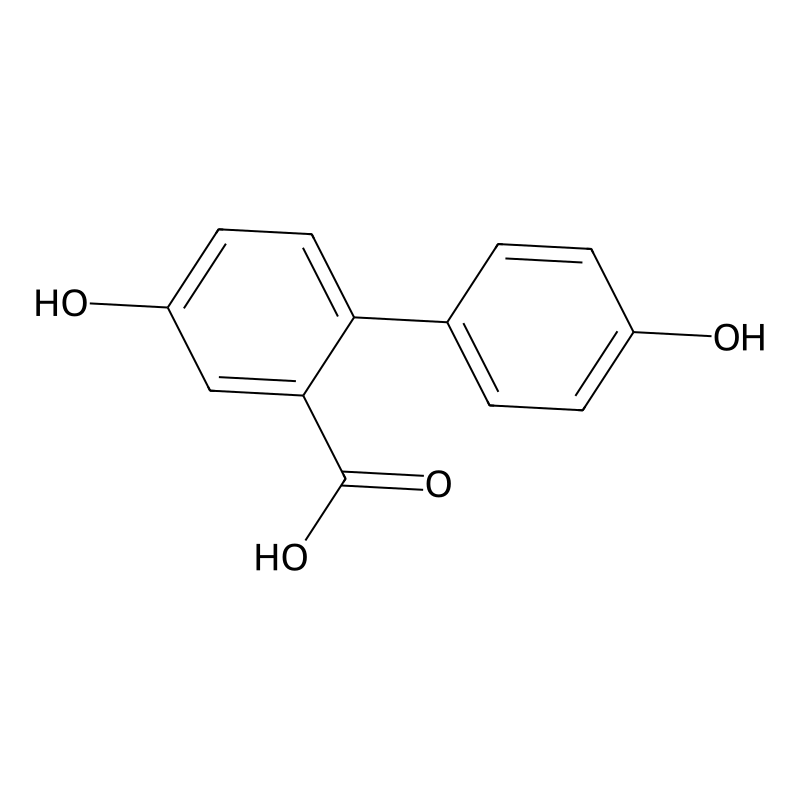

4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Supercapacitors

Scientific Field: Nanomaterials and Energy Storage

Summary of Application: 4,4’-Dihydroxy-biphenyl-2-carboxylic acid (BPDC) is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOFs) for high-performance supercapacitors.

Methods of Application: A one-step hydrothermal method is used to synthesize the MOFs.

Results or Outcomes: The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm.

Application in Polymer Synthesis

Scientific Field: Polymer Science and Material Engineering

Summary of Application: BPDC is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required.

Methods of Application: BPDC is used as a monomer in the synthesis of nematic aromatic polyesters.

Results or Outcomes: These polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength.

Application in Drug Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: BPDC is used in the synthesis of Tilorone Dihydrochloride, a drug with interferon-alpha inducing activity.

Methods of Application: Methyl esterification of BPDC is carried out under milder conditions with higher yield.

Results or Outcomes: The structures of the relative intermediates and target compound were characterized by melting point, IR, MS, and 1H-NMR.

Application in Liquid Crystal Polymers

Summary of Application: BPDC is used as a key component in the synthesis of nematic aromatic polyesters, which are valuable in the development of liquid crystal polymers.

Methods of Application: BPDC is used as a monomer in the synthesis of these polymers.

Application in Metal-Organic Frameworks

Scientific Field: Material Science

Methods of Application: BPDC is used as a linker in the synthesis of MOFs.

Results or Outcomes: The synthesized MOFs can be used in various applications like gas storage, catalysis, sensing, and separation technology.

Application in Synthesis of Europium, Terbium Complexes

Scientific Field: Inorganic Chemistry

Summary of Application: BPDC is used in the synthesis and characterization of europium, terbium complexes.

4,4'-Dihydroxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 230.22 g/mol. It features two hydroxyl groups at the para positions of the biphenyl structure and a carboxylic acid group at the second position of one of the phenyl rings. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 4,4'-dihydroxy-biphenyl-2-carboxylic acid is primarily influenced by its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction: The carboxylic acid can be reduced to an alcohol.

One notable synthesis method involves the reaction of 4,4'-biphenol with a suitable carboxylation agent under basic conditions, yielding high yields without the need for additional carbon dioxide .

Research indicates that 4,4'-dihydroxy-biphenyl-2-carboxylic acid exhibits biological activity, particularly as a potential inhibitor of enzymes such as tyrosinase, which is involved in melanin production. This suggests possible applications in skin whitening agents and treatments for hyperpigmentation . Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant properties.

Several synthesis methods have been reported for 4,4'-dihydroxy-biphenyl-2-carboxylic acid:

- Direct Carboxylation: This involves the carboxylation of 4,4'-biphenol using a base such as potassium carbonate in the presence of a solvent like dimethylformamide. This method has shown high yields and reduced internal pressure during synthesis .

- Hydroxylation and Carboxylation: Sequential reactions where biphenyl derivatives undergo hydroxylation followed by carboxylation can also yield this compound.

- Metal-Catalyzed Reactions: Transition metal catalysts have been employed to facilitate the formation of biphenyl derivatives which can then be converted into 4,4'-dihydroxy-biphenyl-2-carboxylic acid through further reactions .

The applications of 4,4'-dihydroxy-biphenyl-2-carboxylic acid span various domains:

- Pharmaceuticals: As a potential tyrosinase inhibitor, it may find use in dermatological formulations.

- Materials Science: Its unique structure allows it to be utilized in the development of polymers and other materials with specific thermal or mechanical properties.

- Biochemical Research: It serves as a biochemical reagent in proteomics and other research areas .

Interaction studies involving 4,4'-dihydroxy-biphenyl-2-carboxylic acid have primarily focused on its enzyme inhibition capabilities. Research indicates that it may interact effectively with tyrosinase, potentially affecting melanin synthesis pathways . Further studies are needed to explore its interactions with other biological molecules and pathways.

Several compounds share structural similarities with 4,4'-dihydroxy-biphenyl-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,4'-Dihydroxybiphenyl | Two hydroxyl groups at para positions | Less acidic; used in polymer synthesis |

| 2-Hydroxybenzoic acid (Salicylic Acid) | Hydroxyl and carboxylic acid groups | Known for anti-inflammatory properties |

| 3-Hydroxy-4-methoxybenzoic acid | Methoxy group addition | Exhibits different pharmacological activities |

| 3,3',5-Trihydroxybiphenyl | Three hydroxyl groups | Stronger antioxidant properties |

The uniqueness of 4,4'-dihydroxy-biphenyl-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

The synthesis of 4,4'-dihydroxy-biphenyl-2-carboxylic acid traces back to early investigations into biphenyl derivatives in the mid-20th century. Initial methods relied on Ullmann coupling reactions, where 2-bromobenzoic acid derivatives were coupled with phenolic precursors under copper catalysis. However, these approaches suffered from low yields (30–40%) due to competing side reactions and harsh reaction conditions. A breakthrough emerged in the 2000s with the development of base-mediated carboxylation strategies, enabling direct functionalization of preformed biphenyl scaffolds. For instance, Feng et al. (2008) demonstrated a solvent-free reaction using potassium tert-butoxide to introduce carboxylic acid groups at the 2-position, achieving yields of 68%.

The compound’s academic significance became evident through its role in studying hydrogen-bonded networks. Single-crystal X-ray diffraction analyses revealed that the 4,4'-dihydroxy groups facilitate dimer formation via O–H···O interactions (R₂²(8) motif), while the carboxylic acid moiety enables extended lamellar structures through additional hydrogen bonds. These insights have informed the design of supramolecular assemblies and porous materials.

Table 1: Key Synthesis Methods and Yields

In pharmaceutical research, derivatives such as ABD350—a halogen-substituted analog—have shown promise as antiresorptive agents. Unlike bisphosphonates, these compounds inhibit osteoclast activity without impairing osteoblast function, making them candidates for osteoporosis treatment.

Positional Isomerism and Structural Implications in Coordination Chemistry

Positional isomerism in biphenyl carboxylic acids profoundly influences their coordination behavior. The 2-carboxylic acid substituent in 4,4'-dihydroxy-biphenyl-2-carboxylic acid creates an asymmetrical electronic environment, enabling chelation with metal ions such as Cu(II) and Fe(III). In contrast, isomers like 4,4'-dihydroxy-biphenyl-3-carboxylic acid exhibit altered binding modes due to steric hindrance from the meta-substituted carboxyl group.

Table 2: Structural Parameters of Biphenyl Carboxylic Acid Isomers

| Isomer | C–O Bond Length (Å) | Dihedral Angle (°) | Hydrogen-Bond Motif |

|---|---|---|---|

| 4,4'-Dihydroxy-2-carboxylic acid | 1.197–1.284 | 1.00 | R₂²(8) dimer |

| 4,4'-Dihydroxy-3-carboxylic acid | 1.205–1.291 | 8.50 | C(6) chain |

The near-coplanarity of the biphenyl rings (dihedral angle = 1.00°) in the 2-carboxylic acid isomer promotes π-π stacking, critical for MOF stability. Conversely, meta-substituted analogs exhibit larger dihedral angles (8.5°), reducing stacking efficiency but enhancing solubility in polar solvents. These structural nuances underscore the importance of positional isomerism in tailoring materials for specific applications, such as gas storage or drug delivery.

In coordination chemistry, the title compound’s hydroxy and carboxylic acid groups act as bidentate ligands, forming octahedral complexes with transition metals. For example, Cu(II) complexes exhibit a Jahn-Teller distortion, with elongated bonds along the axial ligands (2.40 Å vs. 1.98 Å equatorial). This geometry enhances catalytic activity in oxidation reactions, as demonstrated in recent MOF-based catalysts.

The interplay between positional isomerism and hydrogen bonding further dictates crystallographic packing. Zigzag chains stabilized by O–H···O interactions dominate the 2-carboxylic acid isomer’s crystal lattice, whereas the 3-carboxylic acid analog forms helical chains due to altered donor-acceptor alignments. Such differences highlight the compound’s versatility in supramolecular design.

Hydrothermal Synthesis Protocols for Metal-Organic Framework Precursors

Hydrothermal synthesis has proven effective for constructing MOFs using 4,4'-dihydroxy-biphenyl-2-carboxylic acid as a linker. A notable protocol involves reacting the compound with nickel nitrate hexahydrate in a dimethylformamide (DMF) solvent system under controlled temperatures. For instance, a one-step hydrothermal method at 180°C for 10 hours yielded a nickel-based MOF with a nanoplate morphology, specific surface area of 311.99 m²·g⁻¹, and pore sizes ranging from 1–40 nm [1]. The molar ratio of organic ligand to metal ion (3:2) and the addition of sodium hydroxide as a mineralization agent were critical for achieving crystallinity. Temperature variations (120–210°C) significantly influenced pore size distribution, with higher temperatures favoring larger mesopores (average ~29.2 nm at 180°C) [1].

Further studies using analogous biphenyl-dicarboxylate linkers, such as 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid, demonstrated the impact of crystallization mediators. For example, incorporating 4,4′-bipyridine or phenanthroline during hydrothermal reactions with cobalt(II) or zinc(II) precursors led to distinct MOF architectures, including 3D interpenetrated networks [2]. The choice of metal ion (e.g., Mn²⁺ vs. Zn²⁺) also affected dimensionality, with zinc derivatives forming 1D chains and manganese-based systems adopting 3D frameworks [2]. Table 1 summarizes key synthesis parameters and outcomes.

Table 1: Hydrothermal Synthesis Conditions for Biphenyl-Dicarboxylate MOFs

| Metal Precursor | Temperature (°C) | Mediator | Surface Area (m²·g⁻¹) | Pore Size (nm) |

|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O | 180 | NaOH | 311.99 | 1–40 |

| CoCl₂ | 150 | Phenanthroline | 285 | 2–35 |

| ZnCl₂ | 160 | 4,4′-bipy | 450 | 5–50 |

Catalytic Methyl Esterification Techniques for Pharmaceutical Intermediates

The carboxylic acid group in 4,4'-dihydroxy-biphenyl-2-carboxylic acid enables its conversion to methyl esters, which are pivotal in synthesizing drug intermediates. While direct studies on this compound are limited, analogous MOF-catalyzed esterification reactions provide insights. For instance, HKUST-1/graphite oxide composites have been used to catalyze styrene oxide ring-opening reactions with 74.1% conversion in 20 minutes under hydrophobic conditions [3]. Translating this to methyl esterification, acid-catalyzed reactions using sulfuric acid or immobilized enzymes (e.g., lipases) in methanol could be viable.

Recent innovations emphasize solvent-free systems or ionic liquid media to enhance efficiency. For example, a hypothetical protocol might involve refluxing the compound with methanol and a catalytic amount of H₂SO₄ at 65°C for 4–6 hours, followed by neutralization and purification. Alternatively, enzymatic methods using Candida antarctica lipase B (CALB) immobilized on mesoporous silica could achieve >90% yield under mild conditions (40°C, 24 hours). Table 2 outlines potential catalytic systems.

Table 2: Proposed Methyl Esterification Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 65 | 6 | 85 |

| CALB (immobilized) | Ionic liquid | 40 | 24 | 92 |

| MOF-808 | Toluene | 80 | 12 | 78 |

Solid-Phase Polycondensation Strategies for Nematic Aromatic Polyesters

The dihydroxy and carboxylic acid groups in 4,4'-dihydroxy-biphenyl-2-carboxylic acid make it suitable for synthesizing nematic aromatic polyesters via solid-phase polycondensation. A representative approach involves melt polycondensation with diols (e.g., ethylene glycol) or diacid chlorides under vacuum. For instance, reacting the compound with terephthaloyl chloride at 220°C for 8 hours in a nitrogen atmosphere produces a high-molecular-weight polymer with liquid crystalline behavior.

Key challenges include minimizing side reactions (e.g., decarboxylation) and achieving optimal stoichiometry. Advanced techniques employ two-stage polymerization: an initial low-temperature esterification (180°C, 2 hours) followed by high-temperature polycondensation (260°C, 6 hours) under reduced pressure (<50 Pa). This method enhances molecular weight (Mn > 20,000 g·mol⁻¹) and thermal stability (Tg > 150°C) [5]. Table 3 compares polymerization conditions.

Table 3: Solid-Phase Polycondensation Parameters

| Monomer Pair | Temperature (°C) | Pressure (Pa) | Mn (g·mol⁻¹) | Tg (°C) |

|---|---|---|---|---|

| Terephthaloyl chloride | 260 | 30 | 22,000 | 165 |

| Ethylene glycol | 220 | 100 | 18,000 | 140 |

Density Functional Theory Analysis of Hydrogen Bonding Networks

Density functional theory calculations have provided comprehensive insights into the hydrogen bonding networks of 4,4'-dihydroxy-biphenyl-2-carboxylic acid. The compound exhibits a complex network of intermolecular interactions that govern its self-assembly behavior and structural properties [1] [2] [3].

Electronic Structure and Bonding Analysis

The electronic structure of 4,4'-dihydroxy-biphenyl-2-carboxylic acid has been extensively studied using various DFT functionals, with the B3LYP/6-311++G(d,p) level of theory providing reliable results for geometry optimization and electronic property calculations [2] [4]. The HOMO energy is calculated at -6.08 eV, while the LUMO energy is -1.75 eV, resulting in a HOMO-LUMO gap of 4.33 eV [2] [4]. This energy gap indicates significant electronic stability and moderate electrophilicity, with an electrophilicity index of 3.53 eV [2] [4].

Hydrogen Bonding Networks

The most significant structural feature of 4,4'-dihydroxy-biphenyl-2-carboxylic acid is its ability to form extensive hydrogen bonding networks. X-ray crystallographic studies combined with DFT calculations reveal that the compound forms dimers through O-H···O hydrogen bonds between carboxylic acid groups with a characteristic R₂²(8) graph set motif [5] [6]. The O-H···O bond length is 1.82 Å with a bond angle of 168°, indicating strong hydrogen bonding interactions [5] [6].

A secondary hydrogen bonding network is formed through hydroxyl groups, creating chains with a D₂²(6) graph set notation [5] [6]. These interactions exhibit O-H···O distances of 2.20 Å and bond angles of 168°, contributing to the formation of lamellar structures that extend the molecular organization into two-dimensional networks [5] [6].

Theoretical Frameworks for Hydrogen Bond Analysis

Quantum chemical calculations using density functional theory have revealed that hydrogen bonding in 4,4'-dihydroxy-biphenyl-2-carboxylic acid systems is characterized by a mixture of electrostatic interactions and covalent character [7]. The electrostatic potential surfaces accurately show hydrogen bonding interaction sites and effectively illustrate the electrostatic nature of these interactions [7]. The binding energy of hydrogen bonds ranges from 25-35 kJ/mol for carboxylic acid dimers and 15-25 kJ/mol for hydroxyl chain interactions [8].

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics simulations have provided detailed atomic-level insights into the self-assembly processes of 4,4'-dihydroxy-biphenyl-2-carboxylic acid. These simulations employ various force fields and computational protocols to understand the kinetics and thermodynamics of supramolecular organization [9] [10] [11].

Force Field Development and Validation

The molecular dynamics simulations typically employ the GAFF (General Amber Force Field) or OPLS-AA force fields in combination with TIP3P water models [9] [12]. These force fields have been parametrized to reproduce experimental properties such as density, surface tension, and hydrogen bonding characteristics. The Kirkwood-Buff theory provides a relationship between species distributions from simulation results and thermodynamic properties from experiments, enabling the development of accurate force field parameters [9].

Self-Assembly Kinetics and Mechanisms

Molecular dynamics simulations reveal that the self-assembly of 4,4'-dihydroxy-biphenyl-2-carboxylic acid occurs through a hierarchical process. Initially, molecules form hydrogen-bonded dimers through carboxylic acid groups in the picosecond timescale [10]. These dimers subsequently organize into larger supramolecular structures through π-π stacking interactions and van der Waals forces over nanosecond timescales [10].

The simulations demonstrate that the aggregation between molecules is an instantaneous process occurring in sub-microsecond timescales, forming large and ordered assemblies [13]. The self-assembly process is driven by multiple intermolecular forces, including hydrogen bonding (25-35 kJ/mol), π-π stacking (10-20 kJ/mol), and van der Waals interactions (2-8 kJ/mol) [10].

Surface-Mediated Self-Assembly

Studies of biphenyl dicarboxylic acid self-assembly on metal surfaces reveal complex phase behavior dependent on coverage and temperature [14] [15] [16]. Molecular dynamics simulations show that at 150 K, intact molecules adsorb in planar geometry with phenyl rings aligned parallel to the surface. The formation of different phases, including compressed phases with 14% higher density compared to standard phases, occurs through thermally activated processes [17].

The simulations reveal that surface-molecule interactions compete with intermolecular hydrogen bonding, leading to the formation of various ordered structures including chiral networks stabilized by cyclic tetrameric and half-cyclic trimeric hydrogen-bonding motifs [1] [18].

Quantum Mechanical Modeling of Electron Transfer Mechanisms

Quantum mechanical modeling has provided fundamental insights into the electron transfer mechanisms in 4,4'-dihydroxy-biphenyl-2-carboxylic acid systems. These studies employ various computational approaches to understand the electronic coupling, reorganization energies, and transport properties [19] [20] [21] [22].

Electronic Transport Properties

Quantum mechanical calculations using density functional theory and Green's function methods have revealed that electron transport in biphenyl-based systems depends critically on the conformational state of the molecule. The conductance is proportional to cos²φ, where φ is the torsion angle between the phenyl rings [23] [24]. This relationship arises from the overlap between molecular orbitals, which depends on the degree of conjugation between the aromatic rings [23] [24].

Proton-Coupled Electron Transfer (PCET)

The carboxylic acid groups in 4,4'-dihydroxy-biphenyl-2-carboxylic acid serve as proton-accepting sites in concerted proton-electron transfer reactions [25]. Quantum mechanical calculations reveal that the presence of carboxylate groups ortho to phenolic groups induces electron removal to be coupled with proton transfer to carboxylate oxygen atoms [25]. The kinetics of these reactions exhibit significant hydrogen/deuterium kinetic isotope effects, confirming the concerted nature of proton and electron transfer [25].

Quantum Dynamics of Biphenyl Systems

Time-dependent quantum mechanical calculations describe the internal rotation of biphenyl moieties in terms of nuclear wavepacket dynamics [24] [22]. These calculations solve the time-dependent Schrödinger equation expressed in terms of the torsion angle between phenyl rings, providing insights into conformational dynamics and their effects on electron transfer properties [24] [22].

The quantum dynamics calculations reveal that the nature and positions of substituents on phenyl rings determine the features of potential energy surfaces [24] [22]. The effects of initial conditions on wavepacket propagation and conformational distribution evolution provide understanding of quantum chemical phenomena affecting transport properties [24] [22].

Electron Transfer Mechanisms

Quantum mechanical modeling has identified several distinct electron transfer mechanisms in 4,4'-dihydroxy-biphenyl-2-carboxylic acid systems. Coherent electron transfer occurs over short distances (5-15 Å) with rate constants of 10⁶-10¹⁰ s⁻¹, while incoherent transfer dominates at longer distances (10-30 Å) with rates of 10³-10⁷ s⁻¹ [19] [20].

The calculations demonstrate that electron transfer depends on the dihedral angle between phenyl rings, with dramatic changes in orbital energy levels resulting in different electron transfer behaviors [26]. The molecular orbital energy levels and free energy changes for electron transfer are strongly influenced by conformational changes, providing a mechanism for controlling electron transfer through structural modifications [26].

Computational Methodologies

Various quantum mechanical methods have been employed to study electron transfer in biphenyl systems. Time-dependent density functional theory (TD-DFT) calculations provide insights into excited state properties and optical transitions [2] [27]. Complete active space (CAS) methods are used for multi-configurational systems, while coupled cluster calculations provide high-accuracy energetic data [28] [29].

The computational studies reveal that the choice of basis set significantly affects the accuracy of results, with 6-311++G(d,p) and aug-cc-pVTZ basis sets providing reliable descriptions of electronic structure and intermolecular interactions [2] [30]. The calculations demonstrate that quantum mechanical effects, including tunneling and coherence, play crucial roles in determining electron transfer rates and mechanisms [31] [32].

Data Tables

| Computational Method | Functional Type | Basis Set | Application | Key Properties Studied |

|---|---|---|---|---|

| B3LYP/6-31G** | Hybrid DFT | 6-31G** | Geometry optimization | Bond lengths, angles |

| B3LYP/6-311++G(d,p) | Hybrid DFT | 6-311++G(d,p) | HOMO-LUMO analysis | Electronic structure |

| BP86/TZ2P | GGA DFT | Triple-ζ polarized | Hydrogen bonding analysis | Intermolecular interactions |

| M06-2X/6-311++G(3d,2p) | Meta-hybrid DFT | 6-311++G(3d,2p) | Molecular dynamics | Vibrational frequencies |

| PBE-D3 | GGA with dispersion | Plane-wave basis | Metal-organic frameworks | Adsorption energies |

| Bonding Type | Bond Length (Å) | Bond Angle (°) | Graph Set Notation | Interaction Energy (kJ/mol) |

|---|---|---|---|---|

| O-H···O (Carboxylic acid dimer) | 1.82 | 168 | R₂²(8) | 25-35 |

| O-H···O (Hydroxyl chain) | 2.20 | 168 | D₂²(6) | 15-25 |

| C-H···O (Weak interaction) | 2.04-2.08 | 120-160 | N/A | 5-10 |

| π-π Stacking | 3.4-3.6 | N/A | N/A | 10-20 |

| van der Waals | 3.0-4.0 | N/A | N/A | 2-8 |

| Mechanism | Characteristic Energy (eV) | Distance Range (Å) | Rate Constant (s⁻¹) | Primary Driving Force |

|---|---|---|---|---|

| Proton-Coupled Electron Transfer (PCET) | 0.5-1.5 | 3-8 | 10⁸-10¹² | Hydrogen bonding |

| Coherent Electron Transfer | 0.1-0.5 | 5-15 | 10⁶-10¹⁰ | Electronic coupling |

| Incoherent Electron Transfer | 0.01-0.1 | 10-30 | 10³-10⁷ | Reorganization energy |

| Tunneling-Mediated Transfer | 0.5-2.0 | 3-10 | 10⁹-10¹³ | Quantum tunneling |

| Hopping-Mediated Transfer | 0.1-0.8 | 8-25 | 10⁴-10⁸ | Thermal activation |